N-(2-ethoxyphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
Description
N-(2-ethoxyphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a piperazine-carboxamide derivative characterized by:
- A 2-ethoxyphenyl group attached to the carboxamide nitrogen.
- A pyrimidin-4-yl core substituted with a methyl group at position 2 and an isopropoxy group at position 4.
- A piperazine ring bridging the carboxamide and pyrimidine moieties.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O3/c1-5-28-18-9-7-6-8-17(18)24-21(27)26-12-10-25(11-13-26)19-14-20(29-15(2)3)23-16(4)22-19/h6-9,14-15H,5,10-13H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWFABHHNKZHSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a piperazine derivative that has attracted attention for its potential biological activities, particularly in medicinal chemistry. Its molecular formula is with a molecular weight of approximately 421.5 g/mol. This compound is characterized by a piperazine ring substituted with an ethoxyphenyl group and a pyrimidine derivative, which contributes to its diverse biological activity.
The biological activity of this compound may be attributed to its interactions with specific cellular targets, influencing various biochemical pathways. Preliminary studies suggest that it may interact with neurotransmitter receptors or enzymes involved in signal transduction, potentially modulating cellular functions such as enzyme activity and neurotransmission .
Pharmacological Properties
Piperazine derivatives are known for their broad pharmacological properties, including:
- Antidepressant Activity : Some piperazine compounds have shown efficacy in treating depression by modulating serotonin and norepinephrine levels.
- Antipsychotic Effects : Certain derivatives exhibit antipsychotic properties through dopamine receptor antagonism.
- Anti-anxiety Properties : Compounds in this class can also act as anxiolytics by affecting GABAergic systems.
This compound's specific activity profile remains under investigation, but its structural characteristics suggest potential applications in treating mood disorders and anxiety-related conditions .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity | IC50/EC50 Values | Reference |
|---|---|---|
| Antiviral Activity | 0.20 μM | |
| Neurotransmitter Modulation | Not specified | |
| Antioxidative Activity | Not specified |
Case Study 1: Antiviral Potential
In a study examining the antiviral properties of heterocyclic compounds, this compound exhibited significant antiviral activity at low micromolar concentrations, indicating its potential as a lead compound for developing antiviral agents .
Case Study 2: Neuroprotective Effects
Research into the neuroprotective effects of similar piperazine derivatives revealed that modifications on the piperazine structure could enhance antioxidant activity. This suggests that this compound might also possess neuroprotective properties through mechanisms involving reactive oxygen species (ROS) reduction and mitochondrial stabilization .
Scientific Research Applications
Chemical Properties and Structure
This compound is classified as a piperazine derivative, characterized by a piperazine ring substituted with an ethoxyphenyl group and a pyrimidine moiety. The molecular formula is with a molecular weight of approximately 421.5 g/mol. The unique structure contributes to its diverse biological activities, making it a subject of interest in drug design and development.
Medicinal Chemistry Applications
-
Antidepressant and Antipsychotic Potential :
Piperazine derivatives are known for their pharmacological properties, including their use as antidepressants and antipsychotics. N-(2-ethoxyphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide may exhibit similar effects due to its structural similarities to other known psychoactive compounds. -
Anticancer Activity :
Preliminary studies suggest that this compound may interact with biological targets involved in cancer cell proliferation and survival. Research has indicated that piperazine derivatives can exhibit cytotoxic effects against various cancer cell lines, making them promising candidates for further investigation in cancer therapy . -
Neurotransmission Modulation :
The compound's mechanism of action likely involves interactions with neurotransmitter receptors or enzymes, potentially influencing neurotransmission pathways. This suggests its potential utility in treating neurological disorders.
Biological Research Applications
-
Enzyme Inhibition Studies :
This compound may serve as an inhibitor for specific enzymes involved in metabolic pathways of diseases. Understanding its inhibitory effects could pave the way for developing new therapeutic agents targeting metabolic disorders . -
Signal Transduction Pathway Exploration :
The compound's ability to modulate cellular signaling pathways makes it a valuable tool for studying signal transduction mechanisms in various biological systems, particularly those related to cancer and neurological functions.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors to form the final product through specific coupling reactions. The detailed mechanism of action is still under investigation; however, it is hypothesized that the compound interacts with specific receptors or enzymes, modulating biochemical pathways critical for cellular functions.
Case Studies and Research Findings
Several studies have been conducted to evaluate the pharmacological potential of piperazine derivatives, including this compound:
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Ring
The pyrimidine ring’s substituents significantly influence physicochemical and biological properties. Key analogs include:
Key Observations :
- Replacement of the pyrimidine with a quinazolinone core (A25) introduces hydrogen-bonding capabilities via the carbonyl group, which could alter receptor binding .
Variations in the Aromatic Carboxamide Substituent
The substituent on the phenyl ring of the carboxamide moiety modulates electronic and steric properties:
Key Observations :
- The 2-ethoxy group in the target compound introduces steric bulk at the ortho position, which may hinder rotation and stabilize specific conformations for receptor interaction.
Piperazine Ring Modifications
The piperazine ring’s substitution pattern affects conformational flexibility and binding:
Key Observations :
Melting Points and Yields
- The target compound’s analogs in the quinazolinone series (A25–A30) exhibit higher melting points (191–202°C) compared to methoxy-substituted derivatives (A16–A18: 184–190°C), likely due to enhanced crystallinity from hydrogen bonding in the quinazolinone core .
- Synthetic yields for carboxamide derivatives range from 45–57% , with electron-deficient aryl groups (e.g., chlorophenyl in A4) showing slightly lower yields, possibly due to steric or electronic challenges during coupling .
Functional Implications and Hypotheses
While direct biological data for the target compound are unavailable, insights can be extrapolated:
- Anticancer Potential: The amuvatinib derivative (compound 6) with a thienopyrimidine-piperazine scaffold demonstrates mitochondrial toxicity under glucose starvation, hinting that the target compound’s pyrimidine group could similarly disrupt cancer cell metabolism .
Q & A
Basic: What synthetic strategies are recommended for synthesizing N-(2-ethoxyphenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Pyrimidine Core Formation : Cyclization of hydrazine derivatives with diketones or keto acids under acidic/basic conditions to form the 2-methylpyrimidin-4-yl moiety .
- Piperazine Functionalization : Coupling the pyrimidine intermediate with a piperazine-carboxamide scaffold using reagents like EDCI or DCC to form the amide bond .
- Ethoxyphenyl and Isopropoxy Group Introduction : Alkylation or nucleophilic substitution reactions to attach the 2-ethoxyphenyl and 6-isopropoxy groups .
- Optimization : Critical parameters include solvent choice (e.g., acetonitrile for polar aprotic conditions), temperature (reflux for 4–5 hours), and purification via column chromatography . Structural confirmation requires NMR (1H/13C), mass spectrometry, and elemental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
